molecular formula C9H9FO3 B3349726 2-(4-Fluorophenyl)-2-methoxyacetic acid CAS No. 2340-00-3

2-(4-Fluorophenyl)-2-methoxyacetic acid

Cat. No.: B3349726
CAS No.: 2340-00-3
M. Wt: 184.16 g/mol
InChI Key: XSSNXGQLLDQUCF-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-2-methoxyacetic acid (CAS: 2340-00-3, molecular formula: C₉H₉FO₃) is a fluorinated aromatic compound featuring a methoxy group and an acetic acid moiety attached to a para-fluorinated phenyl ring. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The fluorine atom enhances metabolic stability and lipophilicity, while the methoxy group influences solubility and reactivity . Commercial sources report its availability in high purity (≥98%), indicating robust synthetic protocols and stability .

Properties

IUPAC Name

2-(4-fluorophenyl)-2-methoxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-13-8(9(11)12)6-2-4-7(10)5-3-6/h2-5,8H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSNXGQLLDQUCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=C(C=C1)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-2-methoxyacetic acid typically involves the reaction of 4-fluorobenzaldehyde with methoxyacetic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction mixture is usually heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of catalytic processes to enhance yield and purity. These methods are designed to meet the demands of large-scale production while maintaining cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-2-methoxyacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted phenyl derivatives .

Scientific Research Applications

2-(4-Fluorophenyl)-2-methoxyacetic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-2-methoxyacetic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(4-fluorophenyl)-2-methoxyacetic acid with structurally related compounds, focusing on substituent variations, synthesis, and physicochemical implications.

Structural Analogs and Substituent Effects

Key structural analogs include:

Compound Name Molecular Formula Substituent Positions Fluorine Count Key Features Synthesis Yield/Purity References
This compound C₉H₉FO₃ 4-F, 2-OCH₃ 1 High commercial purity (98%) 98% purity
2-(3,5-Difluorophenyl)-2-methoxyacetic acid C₉H₈F₂O₃ 3,5-diF, 2-OCH₃ 2 Increased lipophilicity Not reported
2-Fluoro-4-methoxyphenylacetic acid C₉H₉FO₃ 2-F, 4-OCH₃ 1 Altered dipole moment Not reported
[2-(4-Methoxyphenyl)-2-oxoethoxy]acetic acid C₁₁H₁₀O₅ 4-OCH₃, oxoethoxy 0 Ester-like reactivity Discontinued commercial product
2-((4-Fluorophenyl)thio)-2-methoxyacetic acid C₉H₉FO₃S 4-F, thioether, 2-OCH₃ 1 Sulfur-enhanced electronic effects 75% yield

Key Observations:

Fluorine Substitution: The difluoro analog (3,5-diF) exhibits higher lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Functional Group Modifications :

  • The thioether analog (C₉H₉FO₃S) demonstrates efficient synthesis (75% yield via carboxylation with NaOH) . The sulfur atom may confer resistance to oxidative metabolism compared to the oxygen-based parent compound.
  • The oxoethoxy derivative introduces an ester-like linkage, which could increase susceptibility to hydrolysis .

Biological Activity

2-(4-Fluorophenyl)-2-methoxyacetic acid is an organic compound characterized by its unique structural features, including a fluorophenyl group and a methoxyacetic acid moiety. This compound has garnered attention for its potential applications in pharmaceuticals and agrochemicals due to its biological activity. This article reviews the current understanding of its biological properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H11F O3. The presence of the fluorine atom on the phenyl ring enhances its biological activity and chemical reactivity, making it a candidate for further development in drug discovery.

Anti-inflammatory Activity

The compound is also being investigated for anti-inflammatory properties. Similar methoxyacetic acids have shown promise in reducing inflammation markers in various in vitro models, suggesting that this compound could possess comparable effects.

Synthesis Methods

Several synthetic approaches have been documented for producing this compound. These methods often involve the electrochemical oxidative difunctionalization of diazo compounds or other related intermediates . The versatility of the carboxylic acid group allows for various reactions that can be utilized to modify or enhance the compound's biological activity.

Comparative Analysis with Related Compounds

A comparative study was conducted involving structurally similar compounds to assess their biological activities. The following table summarizes key findings:

Compound NameStructureBiological Activity
2-(4-Chlorophenyl)-2-methoxyacetic acidContains chlorine instead of fluorineExhibits varied antimicrobial properties
2-(3-Fluorophenyl)-2-methoxyacetic acidFluorine at a different positionVariation in reactivity and potential bioactivity
Methoxyacetic acidLacks the fluorinated phenyl groupServes as a simpler analog without enhanced activity

This analysis highlights how substituents like fluorine can significantly influence chemical properties and biological activities.

While specific mechanisms for this compound remain undocumented, it is hypothesized that the compound may interact with various biological targets through non-covalent interactions typical of carboxylic acids and aromatic compounds. Further research is needed to elucidate these mechanisms.

Safety and Handling

As with any research chemical, proper safety precautions should be followed when handling this compound. Although specific hazard information is limited, general safety practices for organic compounds should be adhered to.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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